molecular formula C17H18O2 B8081428 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid

1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid

Cat. No.: B8081428
M. Wt: 254.32 g/mol
InChI Key: DABIWKRIIJBOLR-SJORKVTESA-N
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Description

1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is a derivative of Dewar benzene, which is a bicyclic isomer of benzene. The structure of this compound includes four methyl groups and a phenyl group attached to a bicyclo[2.2.0]hexa-2,5-diene core, making it a highly substituted and sterically hindered molecule.

Preparation Methods

The synthesis of 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the photolysis of the cis-1,2-dihydro derivative of phthalic anhydride followed by oxidation with lead tetraacetate . This method leverages the photochemical properties of the precursor to form the desired bicyclic structure.

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis typically involves the use of photochemical reactions and subsequent oxidation steps.

Chemical Reactions Analysis

1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as lead tetraacetate, resulting in the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The presence of methyl and phenyl groups allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like lead tetraacetate and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a model compound for studying the reactivity and stability of highly substituted bicyclic structures.

    Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Limited industrial applications, primarily used in research and development settings.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid involves its interaction with molecular targets through its bicyclic core and substituents. The compound’s steric hindrance and electronic properties influence its reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar compounds to 1,4,5,6-Tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid include other derivatives of Dewar benzene and bicyclo[2.2.0]hexa-2,5-diene structures. These compounds share the bicyclic core but differ in the nature and position of substituents. Examples include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic properties, making it a valuable compound for specialized research applications.

Properties

IUPAC Name

(1R,4R)-1,4,5,6-tetramethyl-3-phenylbicyclo[2.2.0]hexa-2,5-diene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-10-11(2)17(4)14(15(18)19)13(16(10,17)3)12-8-6-5-7-9-12/h5-9H,1-4H3,(H,18,19)/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABIWKRIIJBOLR-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C1(C(=C2C(=O)O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@]2([C@]1(C(=C2C(=O)O)C3=CC=CC=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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